1-(4-butylphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS No.: 943101-67-5
Cat. No.: VC21385966
Molecular Formula: C28H34N4O2
Molecular Weight: 458.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943101-67-5 |
|---|---|
| Molecular Formula | C28H34N4O2 |
| Molecular Weight | 458.6g/mol |
| IUPAC Name | 1-(4-butylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C28H34N4O2/c1-2-3-9-21-12-14-23(15-13-21)31-19-22(18-26(31)33)28-29-24-10-5-6-11-25(24)32(28)20-27(34)30-16-7-4-8-17-30/h5-6,10-15,22H,2-4,7-9,16-20H2,1H3 |
| Standard InChI Key | VUQXPCLWYBRPDX-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 |
| Canonical SMILES | CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 |
Introduction
1-(4-butylphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C28H34N4O2, and it has a molecular weight of approximately 462.61 g/mol, although the exact molecular weight is reported as 382.51 g/mol in some sources, which may be due to a calculation error or variation in the compound's form. This compound belongs to the class of heterocyclic organic compounds due to the presence of nitrogen-containing rings, including a benzimidazole and a pyrrolidinone ring.
Synthesis Steps:
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Preparation of Benzimidazole Derivative: The synthesis begins with the preparation of a benzimidazole derivative, which can be achieved through condensation reactions involving o-phenylenediamine and appropriate aldehydes or ketones.
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Introduction of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
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Attachment of Butylphenyl Group: The butylphenyl group can be attached via Friedel-Crafts alkylation or similar methods.
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Formation of Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring, which may require specific reagents and conditions to ensure the desired product.
Biological Activity and Potential Applications
The biological activity of 1-(4-butylphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is not fully elucidated but can be hypothesized based on its structure. In vitro studies would be necessary to confirm any biological activity, focusing on binding affinities and functional assays to assess efficacy against target proteins.
Potential Applications:
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Medicinal Chemistry: The compound's structure suggests potential applications in the development of novel therapeutic agents.
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Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of more complex pharmaceutical compounds.
Future Research Directions:
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In Vitro Studies: Conduct in vitro studies to assess the compound's binding affinities and functional activities against target proteins.
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In Vivo Studies: Perform in vivo studies to evaluate its pharmacokinetics, toxicity, and efficacy in animal models.
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Structure-Activity Relationship (SAR) Studies: Investigate how modifications to the compound's structure affect its biological activity.
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